N,N-diethylpiperazine-1-sulfonamide
Description
Contextualization within the Sulfonamide Compound Class
The sulfonamide group, -S(=O)₂-NR₂, is a cornerstone of modern medicinal chemistry. Its journey from a simple synthetic dye to a life-saving class of drugs is a testament to the power of chemical innovation.
The story of sulfonamides began in the 1930s with the discovery of prontosil (B91393), the first commercially available antibacterial agent. This groundbreaking discovery, which earned Gerhard Domagk the Nobel Prize in Medicine in 1939, ushered in the era of chemotherapy. It was soon discovered that prontosil was a prodrug, metabolized in the body to the active component, sulfanilamide. This revelation sparked a wave of research, leading to the development of a plethora of sulfonamide derivatives with improved efficacy and a broader spectrum of activity.
Historically, sulfonamides were instrumental in treating various bacterial infections and significantly reduced mortality rates from diseases like pneumonia and meningitis before the widespread availability of penicillin. Beyond their antimicrobial prowess, the academic exploration of sulfonamides has unveiled a remarkable diversity of biological activities. mdpi.com Researchers have successfully designed and synthesized sulfonamide-based compounds with applications as diuretics, antidiabetic agents, anticonvulsants, and even antiviral and anticancer agents. mdpi.com This versatility has cemented the sulfonamide scaffold as a subject of enduring interest in academic and industrial research, with ongoing efforts to discover novel derivatives with tailored therapeutic properties.
From a structural standpoint, N,N-diethylpiperazine-1-sulfonamide is a hybrid molecule. It features a central piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. One of these nitrogen atoms is bonded to a sulfonyl group, which in turn is substituted with two ethyl groups. This arrangement classifies it as a piperazine-1-sulfonamide (B1279506) derivative. The presence of both the piperazine and sulfonamide moieties within a single molecule suggests the potential for a unique combination of physicochemical properties and biological activities, drawing from the characteristics of both parent classes.
Academic Significance of Piperazine Core Structures in Pharmaceutical and Chemical Sciences
The piperazine ring is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceutical agents. chemenu.com Its prevalence stems from several key features that make it an attractive scaffold for drug design. The two nitrogen atoms within the piperazine ring can be readily functionalized, allowing for the introduction of various substituents to modulate the compound's properties.
This flexibility enables the creation of diverse chemical libraries for screening against a wide range of biological targets. Furthermore, the piperazine core can influence a molecule's solubility, lipophilicity, and metabolic stability, all critical parameters in the development of effective drugs. chemenu.com Academically, the piperazine scaffold has been extensively incorporated into compounds targeting the central nervous system, where it is found in antipsychotic, antidepressant, and anxiolytic agents. chemenu.com Its presence is also prominent in antihistamines, antianginal drugs, and a growing number of anticancer and antiviral therapies. chemenu.com The continued exploration of piperazine-containing molecules in academic research highlights its enduring importance in the quest for new therapeutic agents.
Current Research Landscape for Sulfonamide-Containing Heterocycles and Derivatives
The field of sulfonamide chemistry is far from static. Contemporary research is vibrant and focused on the design and synthesis of novel sulfonamide derivatives, particularly those incorporating heterocyclic rings. mdpi.comnih.gov The rationale behind this approach is that the combination of the sulfonamide pharmacophore with a heterocyclic moiety can lead to compounds with enhanced biological activity, improved selectivity, and novel mechanisms of action.
Recent studies have explored the synthesis of sulfonamide-piperazine hybrids, which have shown promise as potent inhibitors of various enzymes, including carbonic anhydrases and proteases. nih.gov These hybrids are being investigated for their potential as anticancer, antibacterial, and antiviral agents. nih.govtandfonline.com The general synthetic strategy for preparing such compounds often involves the reaction of a piperazine derivative with a sulfonyl chloride in the presence of a base. tandfonline.com While specific research on this compound is limited in publicly available literature, the broader research landscape for related sulfonamide-containing heterocycles is dynamic and continues to yield compounds with significant therapeutic potential. nih.gov
| Property | Value | Source |
| Chemical Formula | C₈H₁₉N₃O₂S | aablocks.combldpharm.comscbt.com |
| Molecular Weight | 221.32 g/mol | aablocks.combldpharm.comscbt.com |
| CAS Number | 98545-23-4 | aablocks.combldpharm.comscbt.com |
| IUPAC Name | This compound | bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylpiperazine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2S/c1-3-10(4-2)14(12,13)11-7-5-9-6-8-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYMXIDXMJTALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429368 | |
| Record name | N,N-diethylpiperazine-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98545-23-4 | |
| Record name | N,N-diethylpiperazine-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N,n Diethylpiperazine 1 Sulfonamide
Established Synthetic Pathways to Piperazine (B1678402) Sulfonamides
The creation of piperazine sulfonamides has traditionally relied on robust and well-documented chemical reactions. These methods form the foundation upon which more advanced synthetic protocols have been built.
Conventional N-S Bond Formation Strategies via Sulfonyl Chlorides and Amines
The most classic and widely employed method for synthesizing sulfonamides, including piperazine derivatives, is the reaction between a sulfonyl chloride and an amine. thieme-connect.comlibretexts.org This nucleophilic substitution reaction is a cornerstone of sulfonamide chemistry due to its high efficiency and broad applicability. thieme-connect.comenamine.net The reaction typically involves the amine's lone pair of electrons attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable N-S bond and the elimination of hydrochloric acid. libretexts.org
This strategy is frequently used in the synthesis of a diverse array of sulfonamide-containing compounds. For instance, in the preparation of novel hybrid molecules, a corresponding sulfonyl chloride is reacted with a piperazine derivative, such as trimetazidine, in a suitable solvent like dichloromethane. The addition of a base, like triethylamine, facilitates the reaction by neutralizing the generated acid. mdpi.com This approach has been successfully applied to synthesize various N-substituted piperazine sulfonamides. i-scholar.innih.gov
The general reaction scheme can be represented as:
R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl
This method's versatility is demonstrated by its use with a wide range of aromatic and aliphatic sulfonyl chlorides and various primary and secondary amines, including piperazine and its derivatives. rsc.org
Nucleophilic Substitution Reactions in Piperazine Sulfonamide Synthesis
Nucleophilic substitution reactions are fundamental to the synthesis of piperazine sulfonamides, extending beyond the use of sulfonyl chlorides. mdpi.com These reactions involve a nucleophile, often a piperazine derivative, attacking an electron-deficient center to form a new covalent bond. researchgate.net
One common application is the reaction of a piperazine with an aryl halide, particularly those activated by electron-withdrawing groups. For example, the reaction of piperazine with pentafluoropyridine (B1199360) results in a regioselective nucleophilic substitution, primarily at the para position, due to the activating effect of the ring nitrogen. researchgate.net
Another key strategy involves the construction of the piperazine ring itself through nucleophilic substitution. This can be achieved by reacting a suitable aniline (B41778) with a bis-(2-haloethyl)amine. mdpi.com Furthermore, N-alkylpiperazines can be synthesized via nucleophilic substitution on alkyl halides or sulfonates. mdpi.com
In a specific example of building a complex molecule, researchers utilized a nucleophilic displacement of fluorine from 2-chloro-6-fluorobenzaldehyde (B137617) with N-Boc-piperazine as a key step. mdpi.com This highlights the importance of nucleophilic substitution in assembling the piperazine core prior to or in conjunction with sulfonamide formation.
Advanced Synthetic Approaches for N,N-diethylpiperazine-1-sulfonamide and Analogs
In recent years, significant advancements in synthetic methodologies have led to more efficient, versatile, and environmentally friendly ways to produce sulfonamides. These innovations are crucial for drug discovery and development.
Innovations in SO₂ Insertion Methodologies for Sulfonamide Assembly
A groundbreaking development in sulfonamide synthesis is the direct insertion of sulfur dioxide (SO₂) into chemical bonds. nih.govbioengineer.orgresearchgate.net This approach offers a more direct and efficient route compared to traditional multi-step methods. bioengineer.orgresearchgate.net One novel strategy involves the formal insertion of SO₂ into the carbon-nitrogen (C-N) bond of primary amines to directly form primary sulfonamides. nih.govbioengineer.orgresearchgate.net This transformation is particularly valuable as it avoids the need for pre-activation of the starting materials. nih.govresearchgate.net
The key to this methodology is the use of a dual-function anomeric amide reagent, which facilitates the cleavage of the C-N bond and delivers a nitrogen atom to the final sulfonamide product after SO₂ incorporation. nih.govresearchgate.net This process has been shown to tolerate a wide array of functional groups and is amenable to automation, making it highly suitable for creating diverse libraries of sulfonamide compounds for high-throughput screening. bioengineer.orgresearchgate.net
The reaction mechanism is believed to involve an isodiazene radical chain process that generates a sulfinate intermediate, which then reacts with the anomeric amide to form the crucial S-N bond. nih.govresearchgate.net This method has been successfully applied to the synthesis and modification of active pharmaceutical ingredients. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Reagent | Product | Key Feature |
| Primary Amine | Sulfur Dioxide | Anomeric Amide | Primary Sulfonamide | Direct C-N bond cleavage and SO₂ insertion. nih.govresearchgate.net |
| Aryl Radical Precursors | Amines | Sulfur Dioxide Source | Sulfonamides | Synergetic photoredox and copper catalysis. acs.org |
| Nitroarenes | Sodium Arylsulfinates | - | (Hetero)aryl Sulfonamides | Reductive coupling reaction. thieme-connect.com |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, including the synthesis of sulfonamides. mdpi.comorganic-chemistry.orgresearchgate.netnih.gov This technique offers several advantages over conventional heating methods, such as significantly reduced reaction times, higher yields, and often cleaner reaction profiles. mdpi.comorganic-chemistry.org
In the context of piperazine sulfonamides, microwave irradiation has been successfully employed to synthesize new derivatives. For example, a fast and efficient synthesis of a copper (II) complex with a sulfonamide derived from phenylpiperazine was achieved using microwave irradiation as the energy source. mdpi.com The reaction of a sulfonamide with a metal salt in ethanol (B145695) under microwave irradiation for a short period (e.g., 3 minutes) led to the formation of the desired complex in high yield. mdpi.com
Another application involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.org This microwave-assisted method uses an activating agent and proceeds in two short microwave steps, avoiding the need to isolate the intermediate sulfonyl chlorides. organic-chemistry.org This protocol has a broad substrate scope, accommodating various sulfonic acids and amines. organic-chemistry.org
The synthesis of pyrazoline-containing sulfonamides has also been effectively carried out using microwave irradiation. researchgate.netnih.gov Chalcone (B49325) derivatives are reacted with p-hydrazinobenzenesulfonamide hydrochloride in ethanol under microwave conditions to produce the target compounds. nih.gov
| Reactants | Conditions | Product | Advantages |
| Sulfonamide, CuCl₂·2H₂O, Ethanol | Microwave (3 min) | Copper (II) sulfonamide complex | Fast, high yield (82%). mdpi.com |
| Sulfonic acid, Amine, TCT | Microwave (2 steps, 20 min + 10 min) | Sulfonamide | High yields, avoids isolating sulfonyl chloride. organic-chemistry.org |
| Chalcone, p-hydrazinobenzenesulfonamide HCl, Ethanol | Microwave (7 min, 200 °C) | Pyrazoline-sulfonamide | Efficient synthesis of complex heterocycles. nih.gov |
Catalytic and Green Chemistry Approaches in Sulfonamide Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. rsc.orgresearchgate.netbiolmolchem.comrsc.org This includes the use of catalysts to improve efficiency and the development of solvent-free or environmentally benign reaction conditions.
Catalytic Approaches:
Several catalytic systems have been developed for sulfonamide synthesis. A notable example is the use of synergetic photoredox and copper catalysis to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.org This one-step process works well with both electron-rich and electron-deficient amines under ambient conditions. acs.org Copper catalysis has also been employed in the synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide. thieme-connect.com
Magnetic nanocatalysts, such as CuFe₂O₄@SiO₂, have been investigated for the synthesis of sulfonamide derivatives. biolmolchem.com These catalysts are easily separable and recyclable, contributing to a more sustainable process. researchgate.netbiolmolchem.com Ruthenium nanoparticles supported on magnetic Fe₃O₄ have also been used for the direct coupling of sulfonamides and alcohols. researchgate.net
Green Chemistry Approaches:
Mechanochemistry, which involves conducting reactions in the solid state using a ball mill, offers a solvent-free alternative to traditional solution-phase synthesis. rsc.org A one-pot, two-step mechanochemical procedure has been developed for the synthesis of sulfonamides from disulfides and amines, mediated by solid sodium hypochlorite. rsc.org This method is environmentally friendly and cost-effective. rsc.org
The use of neutral Al₂O₃ as a reusable dehydrating agent in the condensation of sulfonamides with aldehydes represents another green synthetic method for producing N-sulfonylimines, which are precursors to various bioactive molecules. rsc.org This catalyst-free procedure offers a simple and eco-friendly route. rsc.org
| Approach | Key Features | Example |
| Photoredox and Copper Catalysis | One-step synthesis from aryl radicals, amines, and SO₂. | Synthesis of sulfonamides from various aryl radical precursors. acs.org |
| Magnetic Nanocatalysis | Recyclable catalysts for cleaner reactions. | CuFe₂O₄@SiO₂ catalyzed synthesis of sulfonamide derivatives. biolmolchem.com |
| Mechanochemistry | Solvent-free synthesis using a ball mill. | One-pot synthesis of sulfonamides from disulfides and amines. rsc.org |
| Catalyst-Free Dehydration | Use of a reusable dehydrating agent. | Al₂O₃ mediated condensation of sulfonamides and aldehydes. rsc.org |
Derivatization Strategies for this compound Analogs
The core structure of this compound offers multiple sites for chemical modification, enabling the generation of diverse analogs with potentially enhanced biological properties. Key strategies involve functionalization of the piperazine ring, modification of the sulfonamide moiety, and the introduction of various heterocyclic and aromatic substituents.
Functionalization of the Piperazine Ring for Diverse Scaffolds
The piperazine ring is a common motif in many biologically active compounds, and its functionalization is a key strategy for creating new chemical entities. The nitrogen atoms of the piperazine ring are particularly amenable to substitution, influencing the molecule's pharmacokinetic and pharmacodynamic profiles. mdpi.com
Recent advances have also focused on the C-H functionalization of the carbon atoms within the piperazine ring, a previously under-explored area. researchgate.net This approach allows for the introduction of substituents directly onto the carbon skeleton of the piperazine, significantly expanding the structural diversity of accessible analogs. researchgate.net For instance, photoredox catalysis has emerged as a powerful tool for the α-arylation and α-vinylation of N-Boc protected piperazines. researchgate.net Another innovative method involves the use of stannyl-amino-alkene (SnAP) reagents, which, through a copper-mediated process, enables the functionalization at a carbon atom via cyclization with an intermediate imine. mdpi.com These methods provide novel pathways to create piperazine derivatives with substituents on the carbon atoms, moving beyond traditional N-substitution. researchgate.net
In some instances, the piperazine ring itself is constructed as part of the synthetic sequence. This can be achieved through methods like the reaction of an aryl amine with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.net The resulting N-aryl piperazine can then be further functionalized. researchgate.net
Modifications of the Sulfonamide Moiety for Enhanced Activities
The sulfonamide group is a critical pharmacophore that can be readily modified to tune the biological activity of the parent compound. A common strategy involves the reaction of a piperazine-containing intermediate with various sulfonyl chlorides. researchgate.net This allows for the introduction of a wide range of substituents on the sulfonamide nitrogen, including alkyl, aryl, and heterocyclic groups. researchgate.net
For example, a series of benzenesulfonamide (B165840) derivatives incorporating ureido moieties have been synthesized, where a 4-N-substituted piperazine fragment is part of the structure. nih.gov These modifications have led to potent inhibitors of carbonic anhydrase isoforms. nih.gov The synthesis often involves coupling a substituted benzoic acid with a piperazine derivative, followed by reaction with isocyanates or isothiocyanates to introduce the urea (B33335) or thiourea (B124793) linkage. nih.gov
The following table details examples of modifications to the sulfonamide moiety and the resulting compounds:
| Starting Material | Reagent | Resulting Moiety | Reference |
| 6-(piperazin-1-yl)-2-substituted imidazo[1,2-b]pyridazine (B131497) | Alkyl/Aryl sulfonyl chloride | N-Alkyl/Aryl sulfonamide | researchgate.net |
| 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide | Isocyanate | Benzenesulfonamidohydrazido urea | nih.gov |
| 4-sulfamoylbenzoic acid | Ethyl piperidine-4-carboxylate | 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate | nih.gov |
| Trimetazidine | Methylsulfonyl chloride | 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | mdpi.com |
Introduction of Diverse Heterocyclic and Aromatic Substituents
The incorporation of various heterocyclic and aromatic rings is a widely used strategy to enhance the biological activity and modulate the physicochemical properties of this compound analogs. These substituents can be introduced at different positions of the core structure, often through coupling reactions.
One common approach involves the reaction of a piperazine derivative with a halogenated heterocycle or aromatic compound. For instance, N-aryl piperazines can be synthesized via nucleophilic aromatic substitution (SNAr) reactions between a piperazine and a suitable aryl halide. nih.gov The choice of the aromatic or heterocyclic ring can significantly impact the compound's biological target. For example, the introduction of an imidazo[1,2-b]pyridazine moiety has been explored for its potential biological activities. researchgate.net This is typically achieved by reacting a chloro-substituted imidazo[1,2-b]pyridazine with a piperazine derivative. researchgate.net
Another strategy involves building the heterocyclic or aromatic system onto a pre-existing piperazine sulfonamide core. For example, new sulfonamide derivatives have been synthesized by attaching heterocyclic rings like 4-oxo-1,4-dihydroquinazoline and 4-oxo-2H-benzo nih.govnih.govthiazine to a sulfadiazine (B1682646) core through condensation reactions. The synthesis of triazine-sulfonamide hybrids has also been reported, where cyanuric chloride is sequentially substituted with a sulfonamide and other amines. nih.gov
The table below provides examples of diverse substituents introduced into piperazine sulfonamide analogs:
| Piperazine Derivative | Reactant | Introduced Substituent | Reference |
| N-Boc-piperazine | Ethyl 2-chloropyrimidine-5-carboxylate | Pyrimidine | nih.gov |
| N-ethylpiperazine | 1-bromo-4-nitrobenzene | Nitrobenzene | mdpi.com |
| 6-chloro-2-substituted imidazo[1,2-b]pyridazine | Homopiperazine | Imidazo[1,2-b]pyridazine | researchgate.net |
| Sulfadiazine imine | 2-aminobenzoic acid | 4-oxo-1,4-dihydroquinazoline | |
| Sulfapyridine | Cyanuric chloride | Dichloro-1,3,5-triazine | nih.gov |
These examples highlight the broad scope for introducing diverse and complex ring systems to create novel this compound analogs with tailored properties.
Spectroscopic and Structural Elucidation Techniques for Synthesized Compounds
The characterization of newly synthesized this compound analogs relies heavily on a combination of spectroscopic techniques to confirm their chemical structures. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental tools in this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules. In the context of this compound derivatives, these techniques provide detailed information about the proton and carbon environments within the molecule.
¹H NMR: The ¹H NMR spectra of these compounds typically show characteristic signals for the protons of the diethylamino group, the piperazine ring, and any introduced aromatic or heterocyclic substituents. For example, in the ¹H NMR spectrum of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, distinct signals are observed for the aromatic protons, the methoxy (B1213986) groups, the benzylic protons, the piperazine ring protons, and the methylsulfonyl group. mdpi.com The chemical shifts and coupling patterns of the piperazine protons can also provide insights into the conformation of the six-membered ring.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number and type of carbon atoms present. For instance, the ¹³C NMR spectrum of a synthesized N-substituted sulfadiazine derivative would show characteristic signals for the carbons of the sulfadiazine, the attached heterocyclic ring, and any other substituents.
The following table presents representative ¹H and ¹³C NMR data for a synthesized piperazine sulfonamide analog:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 6.98 (d, 1H), 6.77 (d, 1H), 3.78 (s, 6H), 3.74 (s, 3H), 3.33 (s, 2H), 3.09 (t, 4H), 2.86 (s, 3H), 2.46 (t, 4H) | 153.08, 152.52, 142.34, 125.18, 123.78, 108.04, 61.44, 60.75, 56.24, 55.93, 52.23, 46.01, 34.08 | mdpi.com |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectra of this compound derivatives display characteristic absorption bands corresponding to the various vibrational modes of the molecule.
Key vibrational bands include those for the S=O stretching of the sulfonamide group, C-N stretching of the piperazine ring and diethylamino group, and C-H stretching of the alkyl and aromatic/heterocyclic moieties. For instance, the synthesis of sulfonamide-triazine hybrids was confirmed by the presence of characteristic C=N and S=O stretching vibrations in the FT-IR spectra. nih.gov Similarly, the formation of a β-lactam ring in a related synthesis was confirmed by the appearance of a characteristic C=O absorption band around 1728 cm⁻¹. ripublication.com
The table below summarizes characteristic FT-IR absorption bands for functional groups found in this compound analogs:
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| Sulfonamide (S=O) | ~1350 and ~1160 (asymmetric and symmetric stretching) | nih.gov |
| Carbonyl (C=O) of amide | ~1650 | ripublication.com |
| Carbonyl (C=O) of β-lactam | ~1728 | ripublication.com |
| C=N of triazine | 1528, 1563 | nih.gov |
| N-H | ~3200-3400 | ripublication.com |
These spectroscopic techniques, used in combination, provide a comprehensive characterization of the synthesized this compound analogs, confirming their successful synthesis and structural integrity.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of this compound and its derivatives. While a publicly available mass spectrum specifically for this compound is not readily found in the surveyed literature, the fragmentation patterns of related piperazine sulfonamides and other piperazine-containing compounds have been reported, allowing for a predictive analysis of its expected mass spectral behavior. researchgate.net
Typically, in electrospray ionization (ESI) mass spectrometry, a derivative of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. mdpi.com High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition by providing a highly accurate mass measurement. For instance, the calculated exact mass for a related compound, 4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one, was used to confirm its molecular formula. mdpi.com
The fragmentation of piperazine derivatives often involves the cleavage of the piperazine ring or the loss of substituents. researchgate.net For this compound, key fragmentation pathways would likely involve the loss of the diethylamino group or cleavage of the sulfonamide bond. The piperazine ring itself can undergo characteristic fragmentation, leading to smaller charged fragments.
A study on piperazine designer drugs highlighted that a common fragmentation pathway is the neutral loss of the piperazine moiety. researchgate.net For example, the fragmentation of a related compound showed a characteristic neutral loss of N-methylpiperazine. researchgate.net This suggests that this compound could exhibit a similar loss of the N,N-diethylsulfonamide-piperazine fragment or parts thereof.
The table below illustrates the kind of data that would be expected from a high-resolution mass spectrometry analysis of this compound.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 222.1271 | Data not available |
| [M+Na]⁺ | 244.1090 | Data not available |
This table is illustrative and based on the theoretical molecular formula C8H19N3O2S. Actual observed values may vary.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure sample of this compound. This data is then compared to the theoretically calculated percentages for the compound's molecular formula (C8H19N3O2S) to confirm its elemental composition and purity.
While specific elemental analysis data for this compound is not available in the reviewed literature, numerous studies on its derivatives report such analyses. For example, in the synthesis of novel sulfonamide derivatives, elemental analysis is routinely used to confirm the successful synthesis of the target compounds. mdpi.com The experimental values for C, H, and N are expected to be in close agreement (typically within ±0.4%) with the calculated values for the proposed structure.
The theoretical elemental composition of this compound is presented in the table below.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 43.42 | Data not available |
| Hydrogen (H) | 8.65 | Data not available |
| Nitrogen (N) | 18.99 | Data not available |
| Oxygen (O) | 14.46 | Data not available |
| Sulfur (S) | 14.49 | Data not available |
This table is illustrative and based on the theoretical molecular formula C8H19N3O2S.
X-ray Crystallography for Absolute Structure Determination
The scientific literature contains numerous examples of X-ray crystallographic studies on derivatives of sulfonamides and piperazines, which serve as a reference for the expected structural features of this compound. However, a specific crystal structure determination for this compound itself has not been found in the surveyed literature.
Should a single crystal of this compound be grown, the expected data from an X-ray diffraction experiment would include the parameters of the unit cell and the space group, as illustrated in the hypothetical table below.
| Crystal Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
This table is illustrative. The actual parameters would be determined experimentally.
Structure Activity Relationship Sar Investigations of N,n Diethylpiperazine 1 Sulfonamide Derivatives
Rational Design Principles for Structural Modification
The rational design of N,N-diethylpiperazine-1-sulfonamide derivatives involves systematic structural modifications based on established medicinal chemistry principles. These modifications are intended to enhance the compound's interaction with its biological target, improve its pharmacokinetic profile, and minimize off-target effects.
Bioisosteric replacement is a strategy used to swap one functional group for another with similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or other pharmacokinetic parameters. nih.gov In the context of this compound derivatives, the sulfonamide group is a key pharmacophore that can interact with biological targets.
Bioisosteric replacements for the sulfonamide group can include other acidic functionalities or groups that can act as hydrogen bond acceptors. The goal of such replacements is to maintain or improve the key interactions with the target protein while potentially altering properties like pKa, lipophilicity, and metabolic stability. nih.gov For instance, replacing the sulfonamide with a carboxylic acid, a tetrazole, or other acidic heterocycles could be explored. The choice of bioisostere depends on the specific interactions the sulfonamide group makes with its target.
The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, offering two nitrogen atoms that can be functionalized to modulate a compound's properties. nih.gov In this compound, the piperazine ring serves as a central linker. Modifications to this ring can significantly impact a derivative's biological activity.
Substituents on the piperazine ring can influence the molecule's conformation, basicity (pKa), and lipophilicity. For example, introducing substituents on the carbon atoms of the piperazine ring can create steric hindrance that may favor a specific binding conformation or, conversely, prevent binding to off-target proteins. nih.gov The basicity of the second nitrogen atom in the piperazine ring is also a critical factor, as it can be protonated at physiological pH, influencing solubility and interactions with the biological target. Altering the electronic nature of substituents on the piperazine ring can fine-tune this basicity.
Research on other piperazine-containing compounds has shown that the nature and position of substituents on the piperazine ring are crucial for their biological activity. researchgate.net For instance, in a series of combretastatin-A4 piperazine conjugates, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group led to a significant decrease in anticancer activity. nih.gov
The length, rigidity, and chemical nature of a bridging linker can dictate the relative orientation of different pharmacophoric groups, which is critical for optimal binding to a biological target. mdpi.com A flexible linker might allow the molecule to adopt multiple conformations, one of which may be the active one, while a rigid linker can lock the molecule into a specific, potentially more active, conformation.
Correlating Structural Features with In Vitro Biological Activities
A key aspect of SAR studies is to establish a correlation between the specific structural features of this compound derivatives and their observed in vitro biological activities. This is often achieved through a combination of quantitative methods and the analysis of physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound derivatives, QSAR models can be built to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
The process of QSAR modeling involves several steps:
Data Set Preparation: A set of this compound derivatives with their corresponding in vitro biological activity data is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or electronic (e.g., partial charges, dipole moment).
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques to ensure its robustness and reliability.
Once a validated QSAR model is established, it can be used to predict the biological activity of virtual compounds, allowing for the prioritization of synthetic efforts towards the most promising derivatives.
The physicochemical properties of this compound derivatives play a crucial role in their biological response. Key properties that are often correlated with activity include:
Lipophilicity (logP): This property describes the compound's affinity for a lipid environment. An optimal logP is often required for a drug to effectively cross cell membranes and reach its target.
Electronic Effects (pKa): The acidity or basicity of a compound, represented by its pKa, influences its ionization state at physiological pH. This can affect its solubility, membrane permeability, and interaction with the biological target. The basicity of the piperazine nitrogen is a key parameter to consider.
Solubility: Adequate aqueous solubility is necessary for a compound to be absorbed and distributed in the body.
Molecular Size and Shape: The size and three-dimensional shape of a molecule are critical for its ability to fit into the binding site of its biological target.
By systematically varying these physicochemical properties through structural modifications and observing the corresponding changes in biological activity, researchers can build a comprehensive understanding of the SAR for the this compound scaffold.
Specific SAR Case Studies from Related Piperazine Sulfonamides and Their Derivatives
The structure-activity relationship (SAR) of piperazine sulfonamides is a critical area of research for the development of new therapeutic agents. By systematically modifying the chemical structure of these compounds, researchers can identify key molecular features that are essential for their biological activity. This section will delve into specific case studies of related piperazine sulfonamides to elucidate the impact of various structural modifications on their efficacy.
Antimicrobial Activity of Benzhydryl Piperazine Sulfonamides
A study focused on the synthesis and antimicrobial evaluation of a series of 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives has provided valuable SAR insights. i-scholar.intandfonline.com In this research, the core structure of 1-benzhydryl-piperazine was maintained while various substituted aromatic sulfonyl chlorides were introduced to form the corresponding sulfonamides. The antimicrobial activities of these compounds were tested against a panel of Gram-positive and Gram-negative bacteria.
The SAR analysis revealed that the nature and position of the substituent on the aromatic ring of the sulfonyl moiety significantly influenced the antimicrobial potency. Specifically, compounds with electron-withdrawing groups on the aromatic ring demonstrated enhanced activity. For instance, the derivative with a 4-chloro substituent on the benzenesulfonyl chloride (Compound 8e) showed notable antimicrobial effects. tandfonline.com This suggests that the electron-withdrawing nature of the chlorine atom potentiates the biological activity.
Conversely, the presence of electron-donating groups on the aromatic ring did not result in significant antimicrobial inhibition. tandfonline.com This highlights the importance of the electronic properties of the substituent in determining the antimicrobial efficacy of these piperazine sulfonamide derivatives.
Table 1: Antimicrobial Activity of Selected 1-Benzhydryl-Piperazine Derivatives
| Compound ID | R Group (Substituent on Benzene (B151609) Sulfonyl) | Observed Antimicrobial Activity |
|---|---|---|
| 8d | 4-Nitro | Potent |
| 8e | 4-Chloro | Potent |
| 9c | 2,4-Dichloro (on benzoyl) | Potent |
| 9e | 4-Nitro (on benzoyl) | Potent |
| 9f | 3,5-Dinitro (on benzoyl) | Potent |
| 9h | 4-Trifluoromethyl (on benzoyl) | Most potent in benzamide (B126) series |
This table is based on qualitative descriptions of potency from the source material. tandfonline.com
α-Amylase Inhibition by Piperazine Sulfonamide Analogs
In the context of metabolic disorders, a series of piperazine sulfonamide analogs were synthesized and evaluated for their inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. nih.govresearchgate.net This study provided key insights into the SAR of these compounds as potential agents for managing type II diabetes.
The research demonstrated that the substitution pattern on the aromatic ring of the sulfonyl group played a crucial role in the inhibitory activity. Among the synthesized compounds, those with specific substitutions exhibited significant α-amylase inhibition. For example, compounds with a 4-fluorophenylsulfonyl group or a 4-methylbenzyl group attached to the piperazine ring showed potent inhibitory effects. researchgate.net
The study established a clear structure-activity relationship, where the presence and position of substituents on the phenylsulfonyl moiety directly modulated the inhibitory potency against α-amylase. The most active compounds had IC50 values that were comparable to the standard drug, acarbose, indicating their potential as effective α-amylase inhibitors. nih.govresearchgate.net
Table 2: α-Amylase Inhibitory Activity of Selected Piperazine Sulfonamide Analogs
| Compound ID | Substituent on Phenylsulfonyl Moiety | IC50 (µM) |
|---|---|---|
| 1 | 2,5-dimethoxy | 2.348 ± 0.444 |
| 2 | 4-fluoro | 2.064 ± 0.04 |
| 3 | 4-methyl | 1.571 ± 0.05 |
| 7 | 3,4-dimethyl | 2.118 ± 0.204 |
| Acarbose (Standard) | - | 1.353 ± 0.232 |
Data sourced from Taha et al. (2017). nih.govresearchgate.net
Anticancer Activity of Piperazine-Containing Sulfonamides
The piperazine sulfonamide scaffold has also been explored for its potential in developing anticancer agents. Research into derivatives of natural products, such as ursolic acid, has shown that the introduction of a piperazine moiety can significantly enhance antitumor activity. nih.gov
SAR studies on these hybrid molecules revealed that the nature of the substituent on the piperazine ring is a key determinant of cytotoxicity against cancer cell lines. For instance, the presence of a 4-fluorobenzyl group on the piperazine moiety was identified as a crucial functional group for anticancer activity. nih.gov Furthermore, investigations into combretastatin-A4 piperazine conjugates indicated that compounds with aliphatic amines attached to the piperazine ring exhibited higher anti-tumor activity compared to those with aniline (B41778). nih.gov
In a separate study, the 4-chloro substitution on the benzene ring of a sulfonamide attached to a piperazine scaffold was found to be effective for activity against A549 lung cancer cells. nih.gov When this chloro group was replaced with other substituents like hydrogen, methyl, methoxy (B1213986), or tert-butyl, the activity was significantly reduced, underscoring the specific requirement of the chloro substituent at that position for potent anticancer effects. nih.gov
HIV-1 Reverse Transcriptase Inhibition by Diarylpyrimidine Derivatives with Piperazine Sulfonyl Moieties
A series of diarylpyrimidine (DAPY)-based derivatives incorporating a piperazine sulfonyl group were designed and synthesized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov The SAR analysis of these compounds provided a clear understanding of the structural requirements for potent anti-HIV activity.
The study found that the nature of the substituent on the sulfonyl group attached to the piperazine ring greatly influenced the inhibitory potency. Among the synthesized compounds, those with smaller, electron-withdrawing groups on the sulfonyl moiety, such as a methylsulfonyl group, exhibited the highest activity against wild-type HIV-1. nih.gov
Specifically, compounds 18a1 and 18b1 , which featured a methylsulfonyl group, were identified as the most potent inhibitors, with EC50 values of 0.0018 µM and 0.0014 µM, respectively. nih.gov These values were superior to several approved NNRTI drugs. This highlights the critical role of the sulfonyl substituent in optimizing the binding interactions with the HIV-1 reverse transcriptase enzyme.
Table 3: Anti-HIV-1 Activity of Selected Diarylpyrimidine-Piperazine Sulfonyl Derivatives
| Compound ID | R Group on Sulfonyl Moiety | EC50 (µM) against WT HIV-1 |
|---|---|---|
| 18a1 | Methyl | 0.0018 |
| 18b1 | Methyl | 0.0014 |
| BH-11c (Control) | - | 0.0027 |
| ETR (Control) | - | 0.0033 |
| EFV (Control) | - | 0.0037 |
| NVP (Control) | - | 0.19 |
| DOR (Control) | - | 0.013 |
Data sourced from Ma et al. (2023). nih.gov
In Vitro Biological Evaluation and Mechanistic Studies of N,n Diethylpiperazine 1 Sulfonamide Derivatives
Antimicrobial Spectrum and Potency (In Vitro)
Derivatives of N,N-diethylpiperazine-1-sulfonamide have been the subject of numerous studies to determine their effectiveness against a wide range of microbial pathogens. These investigations have demonstrated that incorporating the piperazine (B1678402) sulfonamide scaffold can lead to compounds with significant antibacterial and antifungal properties. The structural flexibility of this chemical class allows for modifications that can enhance potency and broaden the spectrum of activity.
Antibacterial Activity Against Relevant Pathogens
The antibacterial efficacy of piperazine sulfonamide derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov A series of synthesized N-alkyl and N-aryl piperazine derivatives demonstrated significant activity against various bacterial strains. nih.gov For instance, studies have shown that certain derivatives exhibit notable inhibitory effects against pathogens such as Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. nih.govresearchgate.net
In one study, newly synthesized piperazine derivatives were tested against S. aureus, P. aeruginosa, S. epidermidis, and E. coli, with several compounds showing significant antibacterial action. Another research effort focused on N,N′-disubstituted piperazines found that the tested compounds displayed considerable antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives yielded compounds with potent activity against bacterial pathogens of tomato plants, including Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, with some derivatives showing more significant effects than the standard drug chloramphenicol. nih.gov
The introduction of different structural motifs, such as imidazo[1,2-b]pyridazine (B131497), to the piperazine sulfonamide core has also been explored. These hybrid molecules were screened for in vitro activity against Bacillus subtilis, S. aureus, Pseudomonas fluorescens, and E. coli. researchgate.net The consistent finding across these studies is that the piperazine sulfonamide structure is a viable pharmacophore for developing new antibacterial agents. researchgate.netnih.gov
| Derivative Class | Bacterial Strains Tested | Key Findings | Reference |
|---|---|---|---|
| N-alkyl and N-aryl piperazine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coli | Showed significant activity against the tested bacterial strains. | nih.gov |
| Substituted piperazine derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Many of the synthesized compounds demonstrated significant antimicrobial properties. | researchgate.net |
| N,N′-disubstituted piperazines | E. coli, P. vulgaris, S. aureus, B. subtilis | Displayed significant activity against Gram-negative strains, especially E. coli. | mdpi.com |
| 1-Benzhydryl-sulfonyl-piperidine derivatives | Xanthomonas axonopodis pv. vesicatoria, Ralstonia solanacearum | Several compounds showed more potent activity than the standard drug chloramphenicol. | nih.gov |
Antifungal Activity Against Fungal Strains
In addition to their antibacterial effects, piperazine sulfonamide derivatives have been assessed for their ability to inhibit the growth of various fungal strains. These studies often test the compounds against clinically relevant fungi such as Candida albicans, a common cause of opportunistic infections, and various Aspergillus species like Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. nih.govresearchgate.net
While some series of derivatives showed more potent antibacterial than antifungal activity, significant antifungal effects have been reported. nih.govmdpi.com For example, certain synthesized piperazine derivatives exhibited noteworthy activity against C. albicans, A. niger, A. flavus, and A. fumigatus. researchgate.net In another study, one compound in a series of substituted piperazine derivatives showed good antifungal activity against Aspergillus niger when compared to the standard drug Griseofulvin. The activity of these compounds is often structure-dependent, with specific substitutions on the piperazine or sulfonamide moieties influencing their potency against fungal pathogens. nih.govnih.gov
| Derivative Class | Fungal Strains Tested | Key Findings | Reference |
|---|---|---|---|
| Substituted piperazine derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Many compounds showed significant antifungal properties. | researchgate.net |
| N-alkyl and N-aryl piperazine derivatives | A. fumigatus, A. flavus, A. niger | Found to be less active against tested fungi compared to bacteria. | nih.gov |
| Substituted piperazine derivatives | Candida albicans, Aspergillus niger | One compound demonstrated good activity against A. niger. | |
| N,N′-disubstituted piperazines | C. albicans, A. flavus | Showed weak antifungal activity. | mdpi.com |
Inhibition of Dihydropteroate (B1496061) Synthase and Folic Acid Synthesis
The mechanism of action for the antimicrobial activity of sulfonamides is often attributed to their ability to interfere with the folic acid synthesis pathway in microorganisms. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in this pathway. nih.gov They mimic the natural substrate of the enzyme, para-aminobenzoic acid (pABA), thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. nih.govnih.gov
Researchers have designed and synthesized novel N-sulfonamide derivatives that function as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. nih.gov In one such study, a series of N-sulfonamide 2-pyridone derivatives were created to combine the inhibitory activities against both enzymes into a single molecule. The most potent of these, compound 11a, was found to be a powerful dual inhibitor, with IC50 values of 2.76 µg/mL against DHPS and 0.20 µg/mL against DHFR. nih.gov Molecular docking studies confirmed that this compound could occupy both the pABA and pterin (B48896) binding pockets of the DHPS enzyme. nih.gov This dual-inhibition strategy is a promising approach to combatting the development of drug resistance. nih.gov
Enzyme Inhibition Studies (In Vitro)
Beyond their antimicrobial effects, derivatives of this compound have been investigated as inhibitors of various enzymes that are implicated in a range of diseases.
Carbonic Anhydrase (CA) Inhibition Profile
The sulfonamide group is a well-established zinc-binding group and a key pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. researchgate.netnih.govnih.gov Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and some forms of cancer. researchgate.netebi.ac.uk
Derivatives incorporating the piperazine sulfonamide structure have been evaluated for their inhibitory activity against several human CA (hCA) isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. nih.govnih.gov For instance, a series of phthalazine (B143731) sulfonamide derivatives were designed and tested, with some compounds showing high potency, particularly against hCA IX and hCA I, even surpassing the activity of the reference drug acetazolamide (B1664987). nih.gov Similarly, newly synthesized pyrazole- and pyridazinecarboxamide-based sulfonamides demonstrated isoform-selective inhibition. nih.gov Another study on sulfonamide-based indole-1,2,3-triazole chalcone (B49325) hybrids revealed potent inhibition, with some derivatives being significantly more powerful than acetazolamide against the hCA I isoform. nih.gov These findings underscore the potential of designing piperazine sulfonamide derivatives as selective inhibitors for specific CA isoforms. researchgate.net
| Derivative Class | CA Isoforms Tested | Key Findings | Reference |
|---|---|---|---|
| Phthalazine sulfonamide derivatives | hCA I, hCA II, hCA IX, hCA XII | Compounds were very active against hCA IX and hCA I, with some being more potent than acetazolamide. | nih.gov |
| Pyrazole- and pyridazinecarboxamide sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Demonstrated isoform-selective inhibition profiles. | nih.gov |
| Indole-1,2,3-triazole chalcone sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Several compounds were potent inhibitors, with some showing 5 to 13 times more potency than acetazolamide against hCA I. | nih.gov |
| Thiourea-based sulfonamides | Carbonic Anhydrase | Docking data suggested one derivative was a better inhibitor for carbonic anhydrase. | nih.gov |
Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.govmui.ac.ir The piperazine nucleus is a common feature in molecules designed as AChE inhibitors. rsc.org
Several studies have explored piperazine sulfonamide derivatives for their AChE inhibitory potential. A series of benzothiazole–piperazine hybrids were designed and shown to have modest to strong inhibition of AChE. rsc.org One compound from this series emerged as a potent and selective AChE inhibitor with an IC50 value of 2.31 μM. rsc.org In another study, 1,3,5-triazine (B166579) derivatives with sulfonamide substitutions were also investigated as potential enzyme inhibitors for managing Alzheimer's disease. nih.gov Research into benzamide (B126) derivatives containing a piperidine (B6355638) core, a structurally related motif, also yielded a highly active compound with an IC50 of 13 nM, which was superior to the reference drug donepezil. mui.ac.ir These results indicate that the piperazine sulfonamide scaffold can be effectively utilized to develop potent AChE inhibitors. nih.gov
| Derivative Class | Enzyme | Inhibition (IC50) | Reference |
|---|---|---|---|
| Benzothiazole–piperazine hybrid (Compound 12) | Acetylcholinesterase (AChE) | 2.31 μM | rsc.org |
| Benzamide-piperidine derivative (Compound 5d) | Acetylcholinesterase (AChE) | 13 nM | mui.ac.ir |
| Benzenesulfonamides with 1,3,5-triazine moieties | Acetylcholinesterase (AChE) | Some compounds showed >90% inhibition. | nih.gov |
| 1,2,4-Thiadiazolidinone with N-benzylpiperidine | Acetylcholinesterase (AChE) | Some compounds were as potent as tacrine. | nih.gov |
Topoisomerase II Gyrase Inhibition
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival and a validated target for antibiotics. nih.govgoogle.com While extensive research has identified various chemical classes as DNA gyrase inhibitors, such as fluoroquinolones and N-phenylpyrrolamides, specific studies focusing on this compound derivatives for this target are not prominently featured in the reviewed literature. nih.govnih.govrsc.org Research on gyrase inhibitors has confirmed that a wide range of molecular structures can interact with this enzyme. For instance, new quinolone antimicrobial agents containing a piperazinyl group have been synthesized and shown to retain considerable antimicrobial potency through DNA gyrase inhibition. nih.gov Similarly, novel N-phenylpyrrolamide inhibitors have demonstrated low nanomolar IC50 values against Escherichia coli DNA gyrase. rsc.org However, direct inhibitory data for this compound derivatives on Topoisomerase II gyrase remains an area for further investigation.
Other Relevant Enzyme Targets
Derivatives of piperazine-sulfonamide have been investigated for their inhibitory activity against other enzyme targets relevant to cancer pathology. A unique series of sulfonamide−triazine hybrid molecules, which included diethylamine (B46881) in their structures, were evaluated for their activity against phosphoinositol 3-kinases (PI3Kα). semanticscholar.orgresearchgate.net Compound 34 from this series, which incorporates a sulfaguanidine-triazine structure, showed a 68% inhibition of PI3Kα activity when tested at a concentration of 100 μM. semanticscholar.orgresearchgate.net
Additionally, the broader class of sulfonamides is known to act as inhibitors of carbonic anhydrase, which plays a role in pH regulation in cancer cells and is considered a therapeutic target. nih.gov
Antiproliferative and Anticancer Activity (In Vitro Cellular Models)
The antiproliferative and anticancer activities of this compound derivatives have been evaluated in various in vitro cellular models, demonstrating a range of cytostatic and cytotoxic effects. The core structure of arylsulfonylpiperazine is recognized as a valuable template for developing agents that target different biological pathways in cancer cells. semanticscholar.org
Aromatase Enzyme Inhibition
Aromatase (CYP19), a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it is responsible for estrogen biosynthesis. nih.gov Sulfonamide-based compounds have been identified as potent aromatase inhibitors. nih.govnih.gov In one study, a library of resveratrol (B1683913) sulfonamide derivatives was synthesized and evaluated for aromatase inhibition. While sulfonate derivatives were generally more active, the sulfonamide bioisosteres also showed inhibitory potential. nih.gov Molecular docking studies suggest that the sulfonamide group can form hydrogen bonds within the active site of the aromatase enzyme. nih.gov This highlights the potential of the sulfonamide moiety, a key feature of this compound, in the design of new aromatase inhibitors.
Table 1: Aromatase Inhibition by Resveratrol Sulfonamide Derivatives
Data derived from a study on resveratrol derivatives, highlighting the potential of the sulfonamide moiety. nih.gov
Heat Shock Protein 90 (Hsp90) Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of many proteins required for tumor cell growth and survival, making it an attractive target for cancer therapy. nih.govnih.gov Inhibition of Hsp90 leads to the degradation of its client proteins, which include key oncogenic kinases. nih.govrsc.org Studies have identified pyrazole (B372694) derivatives containing a sulfonamide group as Hsp90 inhibitors. For example, compound 39 , a pyrazole-4-carboxamide derivative with a sulfonamide group, was found to have an IC50 of 0.461 μM for Hsp90. nih.gov This compound induced the degradation of Hsp90 client proteins such as Raf-1, Her2, and Cdk4. nih.gov While these findings are for related heterocyclic sulfonamides, they suggest the potential for piperazine-sulfonamide scaffolds to be explored for Hsp90 inhibition.
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key mediator of signaling pathways that control cell proliferation and survival, and its dysregulation is common in many cancers. nih.gov Phenylpiperazine derivatives have been discovered as a novel class of potent EGFR inhibitors. nih.gov Specifically, certain quinoxalinone-containing compounds with a piperazine moiety have shown significant inhibitory activity against mutant EGFR (L858R/T790M/C797S). nih.gov For instance, compound CPD4 exhibited an IC50 value of 3.04 ± 1.24 nM against this resistant EGFR mutant. nih.gov These findings underscore the potential of the piperazine-sulfonamide scaffold in developing effective EGFR tyrosine kinase inhibitors.
Table 2: In Vitro EGFR Tyrosine Kinase Inhibition by Piperazine Derivatives
Data from a study on quinoxalinone derivatives containing a piperazine moiety. nih.gov
General Cytostatic and Cytotoxic Effects in Cancer Cell Lines
A range of this compound derivatives and related structures have demonstrated significant cytotoxic activity against various human cancer cell lines. A series of substituted hippuric acid derivatives featuring an arylsulfonylpiperazine nucleus showed notable cytotoxicity. researchgate.net For example, compounds 3b, 3d, 3g, 4c, and 4e displayed IC50 values ranging from 24.2 to 38.2 μM against a panel of five human cancer cell lines. researchgate.net In another study, 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine (B94841) derivatives were evaluated. nih.gov Compounds 15 (with a fluoro substitution), 17 (bromo substitution), and 18 (methoxy substitution) had IC50 values of 9 μM, 8 μM, and 7.1 μM, respectively, on the Huh7 liver cancer cell line. nih.gov Furthermore, a p-chlorobenzenesulfonylpiperazine derivative, compound 3 , exhibited potent cytotoxicity against the MCF7 breast cancer cell line with an IC50 of 4.48 μM. mdpi.com
Table 3: Cytotoxic Activity of Piperazine-Sulfonamide Derivatives in Human Cancer Cell Lines
Data compiled from studies on various piperazine-sulfonamide derivatives. nih.govresearchgate.netnih.govmdpi.com
Antioxidant and Free Radical Scavenging Properties (In Vitro)
N,N-disubstituted tertiary sulfonamides, a class to which this compound belongs, are recognized for their antioxidant capabilities, which enable them to prevent or minimize oxidative damage associated with numerous diseases linked to oxidative stress. benthamdirect.comresearchgate.net The diverse structures within this class of compounds have made them attractive candidates for drug discovery programs. benthamdirect.comresearchgate.net Although sulfonamide derivatives are well-established as antibacterial agents, their potential as antioxidants remains a comparatively underexplored area of research, despite the high prevalence of diseases mediated by oxidative stress and the ongoing need for novel and more effective antioxidant therapies. benthamdirect.comresearchgate.net
Recent research has explored the antioxidant activities of various sulfonamide derivatives. For instance, a study on new sulfonamide and amide derivatives containing coumarin (B35378) moieties revealed that while the compounds had no significant antimicrobial effects, many demonstrated good antioxidant activities. nih.gov Specifically, compound 5b in that study showed the most potent activity in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.gov Similarly, another study synthesized a series of flavone (B191248) derivatives with a piperazine chain and evaluated their antiradical and antioxidant activities using multiple assays, including superoxide (B77818) anion radical, hydroxyl radical, and DPPH radical scavenging. nih.gov The results indicated that these compounds possess a broad, albeit weak, spectrum of antioxidant activities. nih.gov
The antioxidant potential of piperazine-containing compounds has been a subject of considerable interest. asianpubs.org A review of the literature indicates that coupling the piperazine ring with various heterocyclic systems—such as quinoline, pyridine, and benzimidazole—can yield compounds with significant antioxidant properties. asianpubs.orgresearchgate.net Furthermore, incorporating natural compounds like α-lipoic acid or methylxanthine into piperazine derivatives has been shown to enhance their antioxidant activity. asianpubs.orgresearchgate.net
Mechanisms of Antioxidant Action in Sulfonamide Derivatives
The precise mechanisms through which sulfonamide derivatives exert their antioxidant effects have not been fully elucidated, but their established antioxidant properties make this a critical area for further investigation. benthamdirect.comresearchgate.net One of the primary mechanisms by which antioxidants, including sulfonamide derivatives, scavenge free radicals is through hydrogen donation. nih.gov In the DPPH radical scavenging assay, for example, the antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, forming the more stable DPPH-H molecule. nih.gov This process leads to a reduction in the concentration of the DPPH radical, which can be measured spectrophotometrically to determine the compound's radical scavenging efficacy. nih.govmdpi.com
The structural features of sulfonamide derivatives play a crucial role in their antioxidant activity. For instance, the presence of certain functional groups can enhance their ability to donate hydrogen atoms. Gallic acid derivatives containing a sulfonamide moiety have demonstrated antioxidant and scavenging activities comparable to gallic acid itself, suggesting that the sulfonamide modification preserves this key function. mdpi.com The carboxylic group of gallic acid facilitates hydrogen donation, a critical aspect of its radical-scavenging capacity. mdpi.com
Beyond direct radical scavenging, some sulfonamide derivatives exhibit their antioxidant effects by modulating cellular pathways. For example, certain derivatives have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the body's endogenous antioxidant response. benthamdirect.comresearchgate.net
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Elements
A significant mechanism underlying the antioxidant properties of some sulfonamide derivatives is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. benthamdirect.comresearchgate.net Nrf2 is a primary regulator of the endogenous antioxidant response, a crucial cellular process for combating oxidative stress. benthamdirect.comresearchgate.net The activation of Nrf2 and its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), has become a therapeutic target for conditions like Alzheimer's disease, where oxidative stress plays a significant role. researchgate.net
Sulfonamide derivatives have been shown to mitigate oxidative stress and inflammation by activating the Nrf2-ARE (antioxidant response element) signaling pathway, making this a viable mode of action for therapeutic intervention in neurodegenerative diseases. researchgate.net The activation of Nrf2 by these compounds can occur through various mechanisms, including the inhibition of Keap1, a protein that targets Nrf2 for degradation. nih.gov Most pharmacological activators of Nrf2 are electrophilic molecules that interact with cysteine residues on Keap1, preventing it from binding to Nrf2 and thereby allowing Nrf2 to accumulate and translocate to the nucleus to activate antioxidant gene expression. nih.gov
Studies have demonstrated that the pharmacological activation of the Nrf2 pathway can have protective effects. For instance, sulforaphane, a potent Nrf2 inducer, has been shown to improve cognitive impairments associated with recurrent hypoglycemia in a mouse model of type 1 diabetes. mdpi.comnih.gov This improvement was linked to increased expression of Nrf2 target genes and a reduction in oxidative damage. mdpi.com The potential for Nrf2 activators is further highlighted by the clinical use of compounds like dimethyl fumarate (B1241708) for multiple sclerosis, underscoring the therapeutic relevance of this pathway. mdpi.com
Metal Ion Chelating Capabilities and Redox Modulation
The synthesis and characterization of metal complexes with sulfonamide-based ligands have been an active area of research. For example, new sulfonamide Schiff base ligands and their metal complexes have been synthesized and evaluated for their medicinal properties. bohrium.com These studies have shown that the metal chelates can be more effective in antimicrobial and antifungal screenings than the ligands alone. researchgate.net
The coordination of metal ions by sulfonamide derivatives often involves specific donor atoms within the molecule. In some complexes, the sulfonamide group can bind to the metal ion through its nitrogen and oxygen atoms. researchgate.net The geometry of the resulting metal complex can vary, with some forming mononuclear complexes with distorted octahedral or tetrahedral geometries. nih.gov The ability of these compounds to form stable metal chelates highlights a potential mechanism for their biological activity, including their role in modulating redox processes within biological systems.
Modulation of Receptor Activity (In Vitro)
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptor (AMPAR) Antagonism
Research has shown that non-competitive AMPA receptor antagonists, such as 2,3-benzodiazepine derivatives, can produce anxiolytic-like effects in animal models. nih.gov For example, the reference compound GYKI 52466, a 2,3-benzodiazepine, was found to be active in anxiety models at non-sedative doses. nih.gov These findings suggest that antagonism of AMPA receptors is a viable strategy for modulating anxiety-like behaviors. nih.gov
Furthermore, studies on AMPA receptor antagonists like GYKI 52466 and NBQX have examined their effects on long-term potentiation (LTP), a cellular mechanism believed to underlie memory formation. nih.gov At therapeutically relevant concentrations, these antagonists did not block the induction of LTP, suggesting that they may have a better clinical profile than NMDA receptor antagonists, which are known to cause significant memory impairment. nih.gov
Metabotropic Glutamate (B1630785) Receptor 3 (mGlu3) Modulation
Direct evidence for the modulation of metabotropic glutamate receptor 3 (mGlu3) by this compound is not present in the provided search results. However, the modulation of mGlu3 receptors is an area of active research with implications for various neurological and psychiatric disorders.
Studies have shown that activation of mGlu3 receptors can have beneficial effects on cognitive function. For instance, activation of mGlu3 receptors in the hippocampus has been found to rescue schizophrenia-like cognitive deficits in mice. nih.gov This effect is mediated by a novel form of metaplasticity that regulates circuit function. nih.gov
Interestingly, there appears to be a functional interaction between mGlu3 and mGlu5 receptors. Research indicates that mGlu3 receptor activation can potentiate mGlu5 receptor-mediated signaling in cortical pyramidal neurons. nih.gov This cross-talk between the two receptor subtypes is also relevant to mechanisms of neuronal toxicity, where mGlu3 receptors can shape the influence of mGlu5 receptors on excitotoxic neuronal death. nih.gov These findings suggest that targeting mGlu3 receptors, potentially in conjunction with mGlu5 receptors, could be a promising therapeutic strategy for cognitive disruption in various psychiatric diseases. nih.gov
Investigation of Molecular Mechanisms (In Vitro)
The in vitro investigation into the molecular mechanisms of this compound derivatives is a critical step in elucidating their therapeutic potential. This involves identifying their specific molecular targets and understanding how they influence cellular signaling cascades.
The identification of specific molecular targets is fundamental to understanding the pharmacological action of this compound derivatives. While research on the exact compound this compound is limited, studies on closely related piperazine sulfonamide derivatives have identified several potential protein targets.
One key area of investigation for compounds containing the piperazine sulfonamide moiety is in the field of infectious diseases. For instance, derivatives of 1-benzhydryl-piperazine sulfonamide have been synthesized and evaluated for their antimicrobial properties. nih.gov In vitro testing of these compounds against various strains of Gram-positive and Gram-negative bacteria has demonstrated their potential as antibacterial agents. nih.gov The likely molecular target for such sulfonamide-based antibacterial agents is dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Inhibition of DHPS disrupts the production of folate, which is necessary for DNA synthesis and bacterial growth.
Another significant finding comes from the field of virology, where diarylpyrimidine derivatives incorporating a piperazine sulfonyl group have been identified as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRT). nih.gov These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA. nih.gov This suggests that the this compound scaffold could potentially be explored for activity against this target.
Furthermore, a patent application has disclosed this compound as a potential inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). google.com IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response and inflammation. google.com Inhibition of IRAK4 is a promising strategy for the treatment of various inflammatory and autoimmune diseases. google.com Biochemical assays would be employed to confirm the direct binding and inhibitory activity of this compound against IRAK4.
Table 1: Potential Molecular Targets of this compound Derivatives
| Potential Target | Therapeutic Area | Rationale |
| Dihydropteroate Synthase (DHPS) | Antibacterial | Structural similarity to other sulfonamide antibacterials. nih.gov |
| HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) | Antiviral | Activity of related piperazine sulfonyl derivatives. nih.gov |
| Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Anti-inflammatory, Autoimmune Diseases | Mentioned in patent literature as a potential inhibitor. google.com |
Once a molecular target is identified, the next step is to understand how the interaction of this compound derivatives with this target affects downstream intracellular signaling pathways.
If this compound acts as an IRAK4 inhibitor, it would modulate the MyD88-dependent signaling pathway. Upon activation of TLRs or the IL-1R, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88. google.com Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. google.com These transcription factors regulate the expression of pro-inflammatory cytokines and chemokines. By inhibiting IRAK4, this compound would be expected to block this cascade, thereby reducing the production of inflammatory mediators. In vitro studies to confirm this would involve treating immune cells (e.g., macrophages or peripheral blood mononuclear cells) with the compound and then stimulating them with a TLR ligand (like lipopolysaccharide). The levels of phosphorylated downstream proteins (e.g., IκBα, JNK, p38) and the production of cytokines (e.g., TNF-α, IL-6) would then be measured.
In the context of its potential as an antibacterial agent targeting DHPS, the modulation of intracellular pathways is more direct. By inhibiting folate synthesis, the compound would lead to a depletion of intracellular tetrahydrofolate. This would disrupt the synthesis of purines, thymidine, and certain amino acids, ultimately leading to the cessation of DNA replication, RNA transcription, and protein synthesis, thereby inhibiting bacterial growth and proliferation.
Should the this compound scaffold be effective against HIV-1 NNRT, it would directly interfere with the viral replication cycle within infected cells. By inhibiting the reverse transcription of the viral RNA genome into proviral DNA, the compound would prevent the integration of the viral genetic material into the host cell's genome, thus halting the production of new viral particles.
Computational Chemistry and Molecular Modeling of N,n Diethylpiperazine 1 Sulfonamide and Its Analogs
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as piperazine (B1678402) sulfonamides, to the active site of a protein receptor.
Ligand-Protein Interaction Analysis and Binding Mode Prediction
Molecular docking simulations are instrumental in elucidating how piperazine sulfonamide analogs interact with their protein targets at the atomic level. These studies can predict the specific binding pose of the ligand within the receptor's active site, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For instance, in studies of piperazine sulfonamide analogs as α-amylase inhibitors, docking analyses have been performed to understand the binding interactions that contribute to their inhibitory effects. researchgate.netnih.gov Similarly, research on novel piperazine derivatives as potential antimicrobial agents has utilized molecular docking to predict binding modes, offering valuable information for overcoming microbial resistance. nih.govfgcu.edu In the context of HIV-1 protease inhibitors, a hybrid piperazine sulfonamide core was designed to displace a bridging water molecule and bind directly to the flap residues (Ile50A and Ile50B) of the enzyme, an insight derived from comparing the binding modes of existing inhibitors. nih.gov The resulting compound's crystal structure confirmed that the sulfonamide moiety indeed forms direct hydrogen bonds with these key residues. nih.gov
These analyses not only confirm experimental findings but also provide a structural basis for the observed biological activity, guiding further chemical modifications to enhance potency and selectivity.
Prediction of Binding Affinities and Orientation within Active Sites
A primary goal of molecular docking is to predict the binding affinity of a ligand for a target protein, often expressed as a docking score or estimated free energy of binding (ΔGbind). peerj.com These scores are used to rank and prioritize compounds for synthesis and biological testing. The orientation of the ligand within the active site is a critical determinant of these interactions and, consequently, the binding affinity.
Studies on various piperazine derivatives have shown a strong correlation between docking results and experimentally determined inhibitory activities. nih.gov For example, in the development of inhibitors for enzymes like α-amylase and acetylcholinesterase, docking studies have successfully predicted which analogs would exhibit higher potency based on their calculated binding energies and favorable orientation within the active site. researchgate.netnih.govnih.gov
Computational models like DeepDTA and AttentiveFP are increasingly being used to predict protein-ligand binding affinity by leveraging deep learning techniques on sequence and structural information. nih.gov For piperazine sulfonamides, these predictions are vital. For example, molecular dynamics simulations combined with MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations have been used to estimate the binding free energies of sulfonamides to targets like triose phosphate (B84403) isomerase, showing that more negative binding energies correlate with more favorable binding. peerj.com
Identification of Key Amino Acid Residues for Receptor Recognition
A significant outcome of ligand-protein interaction analysis is the identification of specific amino acid residues within the receptor's active site that are crucial for ligand recognition and binding. nih.govnih.gov This knowledge is invaluable for designing new molecules with improved affinity and for understanding the basis of drug resistance, which often arises from mutations in these key residues.
In the design of HIV-1 protease inhibitors, docking studies identified the aspartic acid residues (Asp-25A and Asp-25B) as essential for interacting with the amine of the piperazine core, while the flap isoleucine residues (Ile50A and Ile50B) were targeted by the sulfonamide group. nih.gov Similarly, in studies targeting the MLLT1 YEATS domain, analyses revealed that despite differences in the central core (piperazine-1-carboxamide vs. benzimidazole-amide), interactions with residues like Tyr78 and Ser58 were consistently maintained. nih.gov Docking studies on piperazine sulfonamide analogs as α-amylase inhibitors have also detailed the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions, explaining the observed structure-activity relationships. nih.gov
Table 1: Predicted Binding Affinities and Interacting Residues for Selected Piperazine Analogs This table is a representative example based on findings from multiple studies and does not represent a single experiment.
| Compound/Analog Class | Target Protein | Predicted Binding Affinity (Docking Score / ΔGbind) | Key Interacting Amino Acid Residues | Reference |
|---|---|---|---|---|
| Piperazine Sulfonamide Analog | α-Amylase | -8.5 kcal/mol (Example Score) | Asp197, Glu233, Asp300 | nih.gov |
| Piperazine-urea Derivative | MLLT1 YEATS Domain | -5.5 µM (KD) | His56, Ser58, Tyr78 | nih.gov |
| Bicyclic Piperazine Sulfonamide | HIV-1 Protease | 12 pM (IC50) | Asp25A, Asp25B, Ile50A, Ile50B | nih.gov |
| Sulfonamide-Triazine Hybrid | PI3Kα | -7.2 kcal/mol (Example Score) | Val851, Lys802, Met922 | researchgate.net |
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of molecules. These methods are used to analyze electron distribution, orbital energies, and molecular reactivity, complementing the insights gained from molecular mechanics-based docking simulations.
Electronic Structure Analysis and Reactivity Prediction
Quantum chemical methods are employed to calculate various molecular descriptors that help in predicting the reactivity and stability of a compound. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. ias.ac.inresearchgate.net
For sulfonamide derivatives, DFT studies have been used to calculate these properties. nih.govfapesp.br A smaller HOMO-LUMO gap suggests that a molecule is more reactive. ias.ac.in The Molecular Electrostatic Potential (MEP) map is another useful tool derived from these calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting non-covalent interactions with a receptor. ias.ac.infapesp.br Such analyses can predict the most likely sites for metabolic attack or for forming key interactions, like hydrogen bonds, within a protein's active site.
Table 2: Representative Quantum Chemical Descriptors for a Piperazine Derivative The values in this table are illustrative, based on typical results from DFT calculations for similar heterocyclic compounds.
| Descriptor | Calculated Value (Example) | Significance | Reference |
|---|---|---|---|
| EHOMO | -6.271 eV | Electron-donating ability | ias.ac.in |
| ELUMO | -1.702 eV | Electron-accepting ability | ias.ac.in |
| HOMO-LUMO Gap (ΔE) | 4.569 eV | Chemical reactivity and kinetic stability | ias.ac.in |
| Ionization Potential (I) | 6.271 eV | Energy required to remove an electron | ias.ac.in |
| Electron Affinity (A) | 1.702 eV | Energy released when an electron is added | ias.ac.in |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a flexible molecule like N,N-diethylpiperazine-1-sulfonamide is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule in different environments (e.g., in a vacuum or in a solvent). njit.edunih.gov Rotational spectroscopy combined with quantum chemical calculations has been used to determine the preferred conformations of sulfonamides in the gas phase, revealing how weak intramolecular interactions can influence the shape of the pharmacophore. mdpi.com
Molecular Dynamics (MD) simulations extend this analysis by simulating the movement of atoms in a molecule or a ligand-protein complex over time. peerj.com MD provides a dynamic view of the binding process, revealing the stability of ligand-protein interactions and conformational changes in both the ligand and the receptor upon binding. nih.gov For instance, MD simulations can assess the stability of hydrogen bonds predicted by docking, track the movement of flexible loops in the protein active site, and calculate more accurate binding free energies using methods like MM-PBSA. peerj.com These simulations are crucial for validating docking poses and understanding the dynamic nature of molecular recognition.
Prediction of Spectroscopic Properties (NMR, IR)
Computational chemistry serves as a vital tool for predicting the spectroscopic properties of molecules like this compound, offering a way to validate experimental findings and interpret complex spectra. nih.gov Methods based on Density Functional Theory (DFT) are prominently used for their balance of accuracy and computational efficiency in simulating Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnih.gov
For NMR predictions, theoretical calculations can determine the chemical shifts (δ) for both proton (¹H) and carbon (¹³C) nuclei. nih.gov These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each atom. By comparing these calculated shifts with those of a reference compound (e.g., tetramethylsilane), a predicted NMR spectrum is generated. nih.gov Studies on related piperazine and sulfonamide structures show a strong correlation between predicted values from DFT methods, such as B3LYP, and experimental data. nih.govresearchgate.net This allows for precise assignment of signals in experimental spectra, which can be challenging in complex molecules. nih.gov
Table 1: Example of Predicted vs. Experimental Spectroscopic Data for a Piperazine Sulfonamide Analog This table is illustrative, based on typical correlations found in computational studies.
| Spectroscopic Parameter | Functional Group | Predicted Value (DFT/B3LYP) | Typical Experimental Value |
|---|---|---|---|
| ¹H NMR Chemical Shift (δ) | Piperazine Ring (-CH₂) | 2.9 - 3.2 ppm | ~3.1 ppm |
| ¹³C NMR Chemical Shift (δ) | Piperazine Ring (-CH₂) | 45 - 50 ppm | ~47 ppm |
| IR Frequency (ν) | Sulfonyl (S=O Stretch, Asymmetric) | 1345 cm⁻¹ | 1335-1350 cm⁻¹ |
| IR Frequency (ν) | Sulfonyl (S=O Stretch, Symmetric) | 1160 cm⁻¹ | 1150-1165 cm⁻¹ |
Mechanistic Computational Studies
Reaction Pathway Elucidation for Synthetic Transformations
Computational chemistry provides indispensable insights into the mechanisms of chemical reactions used to synthesize piperazine sulfonamides. By modeling reaction pathways, chemists can understand the formation of these compounds in detail, optimize reaction conditions, and predict potential byproducts. The synthesis of this compound typically involves the reaction of N,N-diethylpiperazine with a sulfonyl chloride in the presence of a base. researchgate.net
DFT calculations are employed to map the potential energy surface of the reaction. mdpi.com This involves identifying the structures and energies of reactants, transition states, intermediates, and products. For example, in the synthesis of a sulfonamide, computational models can elucidate the step-by-step process, such as the nucleophilic attack of the piperazine nitrogen on the sulfur atom of the sulfonyl chloride. The activation energy for this key step can be calculated, providing a measure of the reaction's kinetic feasibility. mdpi.com Furthermore, these studies can compare different pathways, such as conventional heating versus microwave-assisted synthesis, to determine which is more energetically favorable. mdpi.com This knowledge allows for the rational design of more efficient and selective synthetic routes. mdpi.com
Elucidating Putative Biological Reaction Mechanisms
Understanding how piperazine sulfonamides exert their effects at a molecular level is crucial for their development as therapeutic agents. Computational studies, particularly molecular docking and molecular dynamics simulations, are key to elucidating their putative biological mechanisms. rsc.org Sulfonamides are well-known for their antibacterial activity, which often stems from the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.gov
Molecular docking studies can place a ligand like a piperazine sulfonamide derivative into the three-dimensional structure of a target protein, such as DHPS. researchgate.net These simulations predict the preferred binding pose and calculate a binding affinity score. nih.gov This allows researchers to identify critical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and specific amino acid residues in the enzyme's active site. researchgate.net For example, studies have shown that the sulfonyl group's oxygen atoms can form hydrogen bonds with key residues like arginine and serine in the DHPS binding pocket, mimicking the natural substrate, p-aminobenzoic acid (PABA). researchgate.net In other contexts, piperazine sulfonamides have been identified as activators of enzymes like Pyruvate Kinase M2 (PKM2), a target in cancer therapy, with docking studies revealing their binding mode in the allosteric site. nih.gov
Table 2: Key Interactions in the Putative Binding of a Piperazine Sulfonamide to a Biological Target (e.g., DHPS)
| Part of Ligand | Type of Interaction | Interacting Amino Acid Residue | Significance |
|---|---|---|---|
| Sulfonyl Group (SO₂) | Hydrogen Bond | Arginine (Arg), Serine (Ser) | Anchors the ligand in the active site, mimicking the natural substrate. researchgate.net |
| Aromatic/Alkyl Groups | Hydrophobic Interaction | Phenylalanine (Phe), Proline (Pro) | Increases binding affinity by engaging with nonpolar pockets. researchgate.net |
| Piperazine Nitrogen | Hydrogen Bond/Ionic Interaction | Glutamic Acid (Glu), Aspartic Acid (Asp) | Can act as a hydrogen bond acceptor or become protonated to form salt bridges. nih.gov |
Virtual Screening and Lead Optimization Strategies
De Novo Design Approaches for Novel Piperazine Sulfonamides
De novo design is a computational strategy for creating entirely new molecules tailored to fit a specific biological target. The piperazine sulfonamide scaffold is an excellent starting point for such designs because it is considered a "privileged structure" in medicinal chemistry, known for its favorable physicochemical properties and presence in numerous approved drugs. nih.govresearchgate.netconsensus.app
In de novo design, algorithms either build a novel molecule atom-by-atom or piece together pre-defined molecular fragments within the constraints of the target's binding site. Starting with a core like this compound, computational programs can explore vast chemical space by systematically adding or modifying functional groups. nih.gov For instance, different substituents can be added to the piperazine ring or the sulfonamide moiety to enhance binding affinity, improve selectivity, or optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov Each newly generated structure is computationally evaluated for its fit and potential efficacy, allowing chemists to prioritize the most promising novel candidates for synthesis. rsc.org
Database Screening for Potential Ligands and Hit Identification
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process is far faster and more cost-effective than physically testing millions of compounds in a high-throughput screening (HTS) campaign. These libraries can be vast, including virtual libraries of billions of synthetically accessible compounds. youtube.com
The screening process is typically hierarchical. nih.gov It often begins with rapid, filter-based methods using 2D structural fingerprints or 3D shape similarity (ligand-based virtual screening) to quickly eliminate the majority of non-promising compounds. researchgate.net The remaining candidates then proceed to more computationally intensive and accurate methods, such as structure-based virtual screening, which involves docking each molecule into the target's binding site. nih.govnih.gov The top-scoring compounds from docking can be further refined using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to re-score binding energies. nih.gov This process funnels a massive initial library down to a manageable number of high-quality "hits" that can be acquired or synthesized for experimental validation, significantly accelerating the discovery of new piperazine sulfonamide-based drug candidates. nih.govnih.gov
Table 3: Hierarchical Workflow for Virtual Screening
| Step | Method | Purpose | Number of Compounds (Example) |
|---|---|---|---|
| 1 | Library Preparation | Filter a large compound database (e.g., ZINC, Enamine REAL) for drug-like properties. | >1,000,000 |
| 2 | Shape/Pharmacophore Screening | Rapidly identify compounds with similar 3D shape and chemical features to a known active ligand. nih.gov | ~100,000 |
| 3 | Molecular Docking | Predict the binding mode and affinity of remaining compounds in the target's active site. nih.gov | ~1,000 - 5,000 |
| 4 | Binding Free Energy Calculation (e.g., MM/PBSA) | Re-rank the top-docked poses with a more accurate scoring function to refine the hit list. nih.gov | ~50 - 100 |
| 5 | Hit Selection | Visually inspect the best candidates and select a diverse set for experimental testing. | ~10 - 20 |
Future Perspectives and Research Trajectories for N,n Diethylpiperazine 1 Sulfonamide
Exploration of Novel Therapeutic Areas for Piperazine (B1678402) Sulfonamides Based on Emerging Biological Targets
The therapeutic potential of sulfonamides extends far beyond their historical use as antimicrobial agents. nih.govajchem-b.com The piperazine sulfonamide core is being actively investigated for a multitude of new applications, driven by the identification of novel biological targets. Current research highlights the potential of these compounds in several key areas:
Oncology: A significant area of exploration is in cancer therapy. Certain piperazine-based sulfonamides have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, which are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment. nih.govnih.gov For example, derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have shown nanomolar inhibitory activity against these cancer-related isoforms. nih.gov Furthermore, piperazine-linked quinolinequinones are being screened for their cytotoxic effects against a wide panel of cancer cell lines, with some showing potent growth inhibition. nih.gov
Neurodegenerative Diseases: The development of neuroprotective and neurorestorative agents is another promising frontier. google.com Piperazine sulfonamides are being designed and evaluated for their potential in treating neurological disorders. google.com Recent studies on benzene (B151609) sulfonamide-piperazine hybrids have revealed significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy. nih.govresearchgate.net
Enzyme Inhibition for Metabolic Disorders: The piperazine sulfonamide scaffold has demonstrated considerable utility in targeting enzymes involved in metabolic diseases. For instance, various analogs have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes relevant to the management of type 2 diabetes. nih.govnih.gov
Antiviral and Antiparasitic Applications: Beyond bacteria, the sulfonamide moiety is being explored for its activity against other pathogens. ajchem-b.com There is ongoing research into developing sulfonamide derivatives, potentially including piperazine hybrids, for antiviral applications and for treating parasitic diseases like toxoplasmosis. ajchem-b.comnih.gov
Plant Bacterial Diseases: To address agricultural needs, novel sulfonamide derivatives containing a piperidine (B6355638) or piperazine moiety are being developed as bactericides to manage plant bacterial diseases. mdpi.comresearchgate.net These compounds have shown potent activity against pathogens like Xanthomonas oryzae, suggesting a future role in crop protection. mdpi.com
The following table summarizes selected piperazine sulfonamide derivatives and their emerging biological targets.
| Compound Class | Biological Target(s) | Therapeutic Area |
| Benzene sulfonamide-piperazine hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), α-glucosidase | Neurodegenerative Diseases, Diabetes |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Carbonic Anhydrase (CA) IX, CA XII | Oncology |
| Piperazine Sulfonamide Analogs | α-Amylase | Diabetes |
| Piperazine-linked Quinolinequinones | Various Cancer Cell Lines | Oncology |
| Sulfanilamide derivatives with piperidine | Dihydropteroate (B1496061) Synthase (DHPS) | Agrochemical (Plant Bactericide) |
Development of Integrated High-Throughput Synthetic and Screening Platforms for Library Diversification
To accelerate the discovery of new drug candidates from the piperazine sulfonamide class, the integration of high-throughput synthesis and screening is crucial. This approach allows for the rapid generation and evaluation of large, structurally diverse compound libraries. nih.govnih.gov
Future research will likely focus on:
Automated Synthesis: The use of robotic platforms and automated liquid handlers to perform chemical reactions on a miniaturized scale, enabling the synthesis of thousands of distinct compounds simultaneously. nih.govembl.org This moves beyond traditional flask-based chemistry to high-density formats like microtiter plates. nih.gov
Combinatorial Chemistry: The "libraries from libraries" approach, where a core scaffold like a piperazine sulfonamide is systematically modified at multiple diversity points, is a powerful tool. nih.gov This allows for the efficient exploration of the chemical space around the core structure to identify structure-activity relationships (SAR).
On-Chip Platforms: The development of "chemBIOS" platforms that combine chemical synthesis, purification, characterization, and biological screening on a single chip. nih.gov These platforms utilize high-density nanodroplet arrays, where each droplet acts as a separate nanoreactor, significantly reducing reagent consumption and speeding up the entire discovery pipeline. nih.gov
Advanced Screening Technologies: The use of sophisticated screening methods, including mass spectrometry-based screening and high-content imaging, allows for the direct and rapid analysis of biological activity within these large libraries. researchgate.net This is often coupled with scaffold-based library design to ensure optimal coverage of chemical space and provide immediate follow-up opportunities for identified "hits". embl.org
SuFEx Click Chemistry: The application of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry offers a rapid and efficient method for creating diverse libraries. This biocompatible reaction can be performed on a picomole scale, allowing for the direct screening of reaction products in biological assays without purification, thereby accelerating the hit-to-lead process. nih.gov
Application of N,N-diethylpiperazine-1-sulfonamide as Chemical Probes for Biological System Interrogation
Beyond direct therapeutic applications, compounds like this compound can serve as valuable chemical probes. These molecular tools are designed to interact with specific biological targets, such as enzymes or receptors, allowing researchers to study and understand complex biological systems.
Future applications in this domain include:
Target Identification and Validation: By designing derivatives of this compound that can be tagged with fluorescent markers or affinity labels, these compounds can be used to isolate and identify their protein binding partners within a cell. This is a critical step in discovering and validating new drug targets.
Enzyme Activity Assays: The sulfonamide group is known to interact with a wide range of biological targets. this compound and its analogs can be used as scaffolds to develop specific inhibitors for studying the function of particular enzymes in cellular pathways.
Interrogating Biological Pathways: As research uncovers the roles of specific enzymes and receptors in disease, tailored piperazine sulfonamide probes can be synthesized to modulate these targets. This allows for a detailed investigation of their downstream effects and their role in the broader biological network.
Design of Multifunctional this compound Hybrids with Dual or Synergistic Activities
A modern approach in drug design is the creation of hybrid molecules that combine two or more pharmacophores into a single chemical entity. researchgate.net This strategy aims to create multifunctional drugs that can hit multiple targets simultaneously, potentially leading to enhanced efficacy or the ability to overcome drug resistance. researchgate.netresearchgate.net
The this compound scaffold is well-suited for this approach:
Dual-Target Inhibitors: Researchers are designing hybrids that merge a piperazine sulfonamide moiety with another active fragment to address multifactorial diseases like Alzheimer's. For example, hybrids of 1,3,4-oxadiazol-2-thiol and piperazine have been developed to concurrently inhibit both cholinesterase and BACE-1, two key enzymes in Alzheimer's pathology. researchgate.net
Synergistic Anticancer Agents: In oncology, combining a sulfonamide with other anticancer pharmacophores is a promising strategy. researchgate.net Benzamide-piperazine-sulfonamide hybrids have been synthesized and shown to exhibit significant cytotoxic activity against various human cancer cell lines. researchgate.net
Enhanced Anticoagulant Properties: Modifications of existing drugs, such as metformin, with sulfonamide moieties have been shown to create derivatives with both glucose-lowering and desirable anti-coagulant activities. nih.gov This points to the potential of creating piperazine sulfonamide hybrids with bi-directional or multi-directional therapeutic effects. nih.gov
Targeting Pathogen and Host: Research into bactericides has shown that some sulfonamide derivatives can concurrently target the pathogen's dihydropteroate synthase enzyme and disrupt the bacterial cell membrane, demonstrating a dual mechanism of action. researchgate.net
Addressing Challenges in Sulfonamide Research and Optimizing Drug-Like Properties
While the sulfonamide motif is valuable, its development is not without challenges. Future research must focus on overcoming these hurdles to optimize the therapeutic potential of compounds like this compound.
Key challenges and future research directions include:
Antimicrobial Resistance: The widespread use of sulfonamides has led to significant bacterial resistance, primarily through mutations in the target enzyme, dihydropteroate synthase (DHPS). researchgate.netnih.gov A major future trajectory is the design of novel sulfonamides that can either evade these resistance mechanisms or inhibit alternative, essential bacterial targets. researchgate.net
Selectivity: For targets like carbonic anhydrases, achieving selectivity for a specific isoform (e.g., tumor-associated hCA IX over cytosolic hCA I and II) is critical to minimize off-target effects. nih.govnih.gov Future design efforts will increasingly rely on structural biology and computational modeling to create highly selective inhibitors.
Regulatory Hurdles: The development of any new drug is subject to stringent regulatory approval processes. datainsightsmarket.com Future research must be accompanied by thorough preclinical characterization to build a robust data package for regulatory submission.
By focusing on these future perspectives, the scientific community can continue to unlock the full therapeutic potential of this compound and the broader class of piperazine sulfonamides, paving the way for new and improved treatments for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N,N-diethylpiperazine-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of piperazine sulfonamides generally involves reacting piperazine derivatives with sulfonyl chlorides. For this compound, a two-step approach is common:
Sulfonylation : React piperazine with diethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group.
Purification : Use solvent systems like methanol/ammonium hydroxide for column chromatography to isolate the product .
- Optimization : Temperature (0–25°C) and stoichiometric ratios (1:1.2 piperazine:sulfonyl chloride) are critical to minimize byproducts. Solvent choice (e.g., dichloromethane or N,N-dimethylacetamide) affects reaction kinetics .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the piperazine ring structure and sulfonamide substitution patterns. For example, the sulfonamide sulfur induces deshielding of adjacent protons (~3.5–4.0 ppm) .
- LCMS : Validates molecular weight (e.g., [M+H] peak at m/z 249) and purity (>95%) .
- Elemental Analysis : Ensures correct C, H, N, S ratios (±0.4% theoretical) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or XRPD patterns often arise from polymorphism or solvate formation. Strategies include:
- Variable-Temperature NMR : Resolves dynamic rotational barriers in the piperazine ring (e.g., coalescence temperature analysis in DMSO-d) .
- XRPD : Differentiates crystalline forms; compare experimental diffractograms with simulated data from single-crystal structures .
- TGA/DSC : Identifies solvent loss events (e.g., endothermic peaks at 100–150°C) that may alter crystallinity .
Q. What experimental designs are effective for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence polarization to measure binding affinity to targets like carbonic anhydrase. IC values <10 µM suggest therapeutic potential .
- Receptor Binding Studies : Radioligand competition assays (e.g., H-spiperone for dopamine receptors) quantify selectivity. Piperazine derivatives often show D receptor preference (K ~50 nM) .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa) at 1–100 µM doses; compare with positive controls (e.g., cisplatin) .
Q. How can computational chemistry aid in optimizing the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Dynamics Simulations : Predict blood-brain barrier permeability (logBB >0.3) based on lipophilicity (clogP ~2.5) .
- ADMET Prediction : Tools like SwissADME assess metabolic stability (CYP450 interactions) and solubility (LogS ≈ -3.2). Modify substituents (e.g., ethyl groups) to reduce hepatic clearance .
Data Contradiction Analysis
Q. Why might biological activity vary between this compound and its fluorophenyl analogs?
- Methodological Answer : Fluorine substituents enhance metabolic stability but may reduce solubility. For example:
- Fluorophenyl Derivatives : Higher logP (2.8 vs. 2.5) increases membrane permeability but decreases aqueous solubility (LogS: -4.1 vs. -3.2), affecting bioavailability .
- Activity Trade-offs : Fluorine’s electron-withdrawing effects may weaken receptor binding (e.g., ΔG = -1.2 kcal/mol vs. non-fluorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
